

The Pharmacokinetic Profile of GSK690693 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GSK 690 Hydrochloride	
Cat. No.:	B15623986	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK690693 Hydrochloride is a potent, ATP-competitive, small-molecule inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2] By targeting all three isoforms of Akt (Akt1, Akt2, and Akt3), GSK690693 disrupts a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases.[3][4] This pathway plays a central role in regulating cell proliferation, survival, growth, and metabolism.[3] The inhibition of Akt by GSK690693 leads to the induction of apoptosis and inhibition of cell growth in various cancer cell lines, making it a compound of significant interest for oncological research and development.[2][5] This technical guide provides a comprehensive overview of the available pharmacokinetic data for GSK690693, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, alongside the experimental methodologies employed in its preclinical and clinical evaluation.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of GSK690693 has been primarily characterized in preclinical murine models, with limited data available from early-phase human clinical trials. A summary of the key quantitative data is presented below.



Table 1: Preclinical Pharmacokinetic Parameters of

GSK690693 in Mice

Paramete r	Value	Species	Route of Administr ation	Dosing	Key Findings	Referenc e
Tmax (Time to Maximum Concentrati on)	~1 hour or earlier	Mouse	Intraperiton eal (IP)	Single dose	Rapid absorption following IP administrati on.	[6]
t½ (Half- life)	~8 hours	Mouse	Intraperiton eal (IP)	Single dose	Relatively short half-life, with most of the drug cleared from circulation within 8 hours.	[6]
Accumulati on	Not observed	Mouse	Intraperiton eal (IP)	Repeated daily administrati on	No drug accumulati on was noted after repeated daily dosing.	[6]

Table 2: Clinical Pharmacokinetic Observations of GSK690693 in Humans



Paramete r	Observati on	Patient Populatio n	Route of Administr ation	Dosing	Key Findings	Referenc e
Cmax (Maximum Concentrati on)	Increased with dose	Patients with advanced solid tumors or lymphoma	Intravenou s (IV)	Weekly doses of 25, 50, 75, and 115 mg	Dose- proportiona I increase in maximum plasma concentrati on.	[7]
AUC (Area Under the Curve)	Increased with dose	Patients with advanced solid tumors or lymphoma	Intravenou s (IV)	Weekly doses of 25, 50, 75, and 115 mg	Dose- proportiona I increase in overall drug exposure.	[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. This section outlines the key experimental protocols used to characterize the ADME profile of GSK690693.

In Vivo Preclinical Pharmacokinetic Studies in Mice

Objective: To determine the pharmacokinetic profile of GSK690693 in mice following intraperitoneal administration.

Methodology:

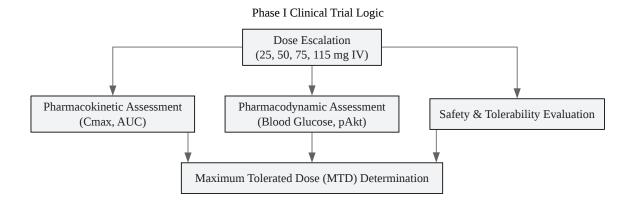
- Animal Model: Severe combined immunodeficient (SCID) mice bearing human tumor xenografts (e.g., BT474 breast carcinoma).[1][6]
- Drug Formulation and Administration: GSK690693 was formulated in 5% dextrose (pH 4.0) and administered via intraperitoneal injection.[6]



- Dosing: Both single and repeated daily dosing regimens were evaluated.
- Sample Collection: Blood and tumor tissue samples were collected at various time points post-administration.
- Bioanalysis: GSK690693 concentrations in blood and tumor homogenates were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC/MS/MS) method.[1]

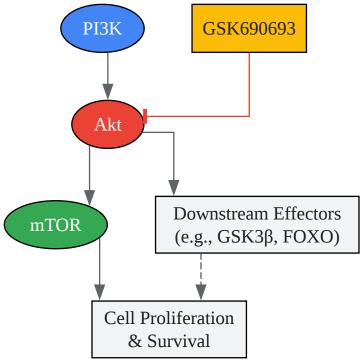
Workflow Diagram:







PI3K/Akt/mTOR Signaling Pathway



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. admescope.com [admescope.com]
- 4. [PDF] Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | Semantic Scholar [semanticscholar.org]
- 5. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]







- 6. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [The Pharmacokinetic Profile of GSK690693
 Hydrochloride: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623986#exploring-the-pharmacokinetics-of-gsk-690-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com